molecular formula C16H10ClN3O3S B3740251 4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 5536-67-4

4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B3740251
CAS RN: 5536-67-4
M. Wt: 359.8 g/mol
InChI Key: LHKQDTIIMFSLNW-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide, also known as CCT007093, is a small molecule inhibitor that has been extensively studied for its potential application in cancer therapy. This compound has shown promising results in preclinical studies and has been identified as a potential therapeutic agent for the treatment of various types of cancer.

Mechanism of Action

4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide exerts its anti-cancer effects by inhibiting the activity of a protein called checkpoint kinase 1 (CHK1). CHK1 is involved in the regulation of the cell cycle and DNA damage response pathways, and its inhibition can lead to the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the replication of the hepatitis C virus and to modulate the activity of certain enzymes involved in lipid metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide in lab experiments is its high potency and specificity for CHK1 inhibition. However, its relatively low solubility and stability can pose challenges in terms of formulation and storage.

Future Directions

There are several potential future directions for research on 4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide. One area of interest is the development of more potent and selective CHK1 inhibitors based on the structure of 4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CHK1 inhibition. Finally, the potential use of 4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide in combination with other anti-cancer agents is an area of active investigation.

Scientific Research Applications

4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential application in cancer therapy. Preclinical studies have shown that this compound can inhibit the growth of various types of cancer cells, including breast cancer, prostate cancer, and leukemia. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O3S/c17-12-5-1-11(2-6-12)15(21)19-16-18-14(9-24-16)10-3-7-13(8-4-10)20(22)23/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKQDTIIMFSLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362282
Record name 4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

CAS RN

5536-67-4
Record name 4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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